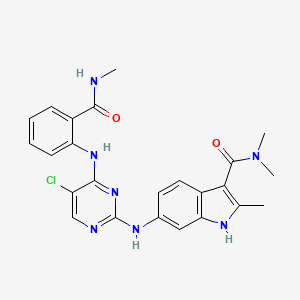
Alk-IN-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Alk-IN-22 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts . Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes.
Chemical Reactions Analysis
Alk-IN-22 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alk-IN-22 has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition of ALK and its mutants, providing insights into the development of new ALK inhibitors.
Biology: this compound is used to investigate the role of ALK in cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
Alk-IN-22 exerts its effects by inhibiting the activity of ALK, a receptor tyrosine kinase involved in various cellular processes. The compound binds to the ATP-binding site of ALK, preventing its phosphorylation and subsequent activation of downstream signaling pathways, including the AKT and ERK pathways . This inhibition leads to reduced tumor cell viability and induces apoptosis .
Comparison with Similar Compounds
Alk-IN-22 is compared with other ALK inhibitors, such as crizotinib, alectinib, brigatinib, and lorlatinib. While all these compounds target ALK, this compound has shown unique properties, including its high potency against ALK mutants and its ability to down-regulate phosphorylation of ALK and its downstream proteins . Similar compounds include:
Crizotinib: The first ALK inhibitor approved for the treatment of ALK-positive non-small cell lung cancer.
Alectinib: A second-generation ALK inhibitor with improved efficacy and safety profiles.
Brigatinib: Another second-generation ALK inhibitor with activity against crizotinib-resistant ALK mutations.
Lorlatinib: A third-generation ALK inhibitor designed to overcome resistance to earlier-generation inhibitors.
This compound stands out due to its high potency and ability to induce apoptosis in tumor cells, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H24ClN7O2 |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
6-[[5-chloro-4-[2-(methylcarbamoyl)anilino]pyrimidin-2-yl]amino]-N,N,2-trimethyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C24H24ClN7O2/c1-13-20(23(34)32(3)4)15-10-9-14(11-19(15)28-13)29-24-27-12-17(25)21(31-24)30-18-8-6-5-7-16(18)22(33)26-2/h5-12,28H,1-4H3,(H,26,33)(H2,27,29,30,31) |
InChI Key |
NQJLJKFROUEMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

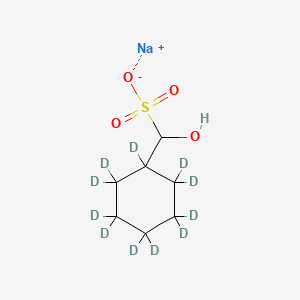
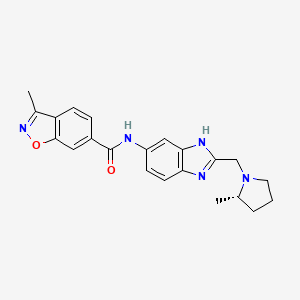
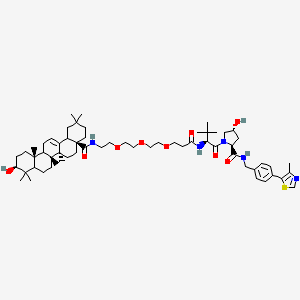
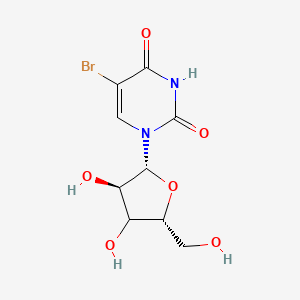
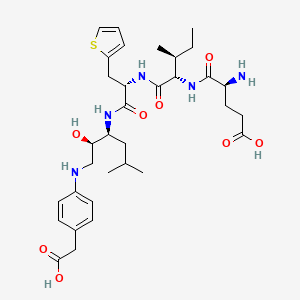
![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
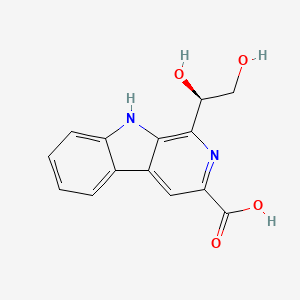
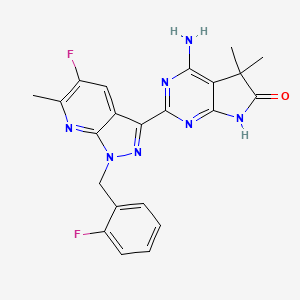
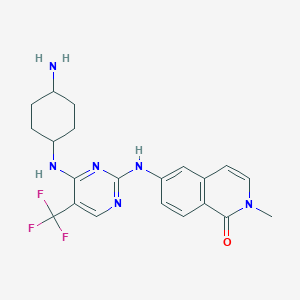
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)


